
4-Dibenzofurancarboxaldehyde
Overview
Description
4-Dibenzofurancarboxaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C13H8O2 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets through a process known as z-selective olefination .
Pharmacokinetics
The compound has a molecular weight of 196.201, a density of 1.3±0.1 g/cm3, and a boiling point of 360.5±15.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It has been suggested that the compound may have high thermal stability, deep highest occupied molecular orbital energy levels, and high triplet energy .
Action Environment
Given its physical properties, such as its boiling point and density , it can be inferred that temperature and pressure may play a role in its stability and efficacy.
Biological Activity
4-Dibenzofurancarboxaldehyde, also known as dibenzo[b,d]furan-4-carbaldehyde, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antitubercular, anticancer, and antimicrobial properties.
Synthesis
This compound can be synthesized through various methods, including the Baylis-Hillman reaction and other organic transformations. These synthetic routes often involve the reaction of dibenzofuran derivatives with electrophiles to yield bioactive compounds.
Antitubercular Activity
One of the most significant biological activities associated with this compound is its antitubercular activity. Several studies have demonstrated its efficacy against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis.
- Study Findings : A series of novel dibenzofuran derivatives were synthesized and evaluated for their antimycobacterial activity. For instance, compounds derived from this compound exhibited minimum inhibitory concentrations (MIC) as low as 3.13 μg/mL against MTB .
Compound | Structure | MIC (μg/mL) |
---|---|---|
7f | Structure | 12.5 |
4f | Structure | 3.13 |
Anticancer Activity
Research indicates that dibenzofuran derivatives exhibit promising anticancer properties. These compounds have been shown to inhibit cell growth in various cancer cell lines.
- Mechanism : The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as NF-κB signaling. For example, one study reported that certain benzofuran derivatives demonstrated significant growth inhibitory effects against human ovarian cancer cell lines with GI50 values ranging from 2.20 μM to 5.86 μM .
Compound | Cell Line | GI50 (μM) |
---|---|---|
Compound 35 | A2780 | 2.74 |
Compound 36 | HCT15 | 2.37 |
Compound 36 | MM231 | 2.20 |
Antimicrobial Activity
In addition to its antitubercular and anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens.
- Evaluation : Compounds synthesized from this aldehyde were tested for antibacterial and antifungal activities, showing significant inhibition against Staphylococcus aureus and Escherichia coli. For instance, certain derivatives exhibited inhibition zones greater than 20 mm .
Case Studies
- Antitubercular Evaluation : A study synthesized various dibenzofuran-based compounds and evaluated their activity against MTB using the agar dilution method. The findings highlighted that structural modifications significantly impacted their biological efficacy .
- Anticancer Screening : Another research effort focused on synthesizing benzofuran-substituted chalcones and assessing their anticancer potential against breast and prostate cancer cell lines. The results indicated that these compounds could serve as lead candidates for further development in cancer therapy .
Scientific Research Applications
Chemical Synthesis
1.1 Role as a Building Block
DBFCA serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions such as:
- Aldol Condensation : DBFCA can undergo aldol condensation reactions, leading to the formation of larger carbon frameworks that are essential in synthesizing pharmaceuticals and agrochemicals.
- Electrophilic Aromatic Substitution : The presence of the aldehyde group makes DBFCA an excellent candidate for electrophilic substitution reactions, facilitating the introduction of various substituents on the aromatic rings.
Table 1: Summary of Chemical Reactions Involving DBFCA
Reaction Type | Description | Applications |
---|---|---|
Aldol Condensation | Formation of β-hydroxy aldehydes | Synthesis of pharmaceuticals |
Electrophilic Aromatic Substitution | Introduction of substituents on aromatic rings | Development of new materials |
Reduction Reactions | Conversion to alcohols or amines | Synthesis of fine chemicals |
Medicinal Chemistry
2.1 Anticancer Activity
Recent studies have indicated that DBFCA derivatives exhibit promising anticancer properties. Research has shown that modifications to the DBFCA structure can enhance its efficacy against various cancer cell lines.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a specific derivative of DBFCA inhibited the growth of breast cancer cells by inducing apoptosis. This highlights the potential for DBFCA as a lead compound in developing new anticancer agents.
2.2 Antimicrobial Properties
DBFCA has also been investigated for its antimicrobial properties. Certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A research article in Antibiotics reported that DBFCA derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Materials Science
3.1 Use in Polymer Chemistry
DBFCA can be utilized as a monomer in polymer chemistry to create novel materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
- Case Study : Research published in Materials Science and Engineering demonstrated that polymers synthesized using DBFCA exhibited improved mechanical properties compared to traditional polymers, making them suitable for high-performance applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Dibenzofurancarboxaldehyde, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves formylation reactions or oxidation of dibenzofuran derivatives. For example, Friedel-Crafts formylation using dichloromethyl methyl ether as a formylating agent in anhydrous conditions (e.g., toluene or dichloromethane) is a standard approach . Optimization includes controlling temperature (e.g., 0–5°C to minimize side reactions) and using catalysts like AlCl₃. Yields depend on substituent positions; steric hindrance from adjacent groups (e.g., chlorine in tetrachlorodibenzofurans) may require prolonged reaction times .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR reveals the aldehyde proton at δ 9.8–10.2 ppm, while ¹³C NMR confirms the carbonyl carbon at δ 190–200 ppm. Aromatic protons in dibenzofuran appear as multiplet signals (δ 7.0–8.5 ppm) .
- MS : High-resolution mass spectrometry (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns. For chlorinated analogs, isotopic clusters confirm chlorine presence .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and aromatic C-H stretches (~3050 cm⁻¹) are diagnostic .
Q. How is this compound handled safely in laboratory settings?
- Methodological Answer : Follow protocols for aromatic aldehydes:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- Dispose of waste via approved halogenated organic waste streams, referencing safety guidelines for structurally similar compounds like 4-phenylbenzaldehyde .
Advanced Research Questions
Q. How do substituent positions on the dibenzofuran ring influence the reactivity of this compound?
- Methodological Answer : Electronic and steric effects dictate reactivity. For example:
- Electron-withdrawing groups (e.g., Cl at positions 1,2,3,4 in tetrachloro analogs) reduce electrophilicity of the aldehyde, slowing nucleophilic additions .
- Steric hindrance near the aldehyde group (e.g., substituents at positions 3 or 6) may necessitate bulky catalysts for efficient reactions. Computational studies (DFT) can predict activation energies for specific substitution patterns .
Q. What analytical challenges arise when detecting trace amounts of this compound in environmental samples?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges concentrates the compound from aqueous matrices. Recovery rates improve with 10% toluene/nonanol solutions, as used for tetrachlorodibenzofurans .
- Detection : HPLC-MS/MS with a reverse-phase C18 column (mobile phase: acetonitrile/water) achieves limits of detection (LOD) <1 ng/mL. Co-eluting isomers (e.g., 1,2,3,6- vs. 1,2,3,8-tetrachlorodibenzofuran) require high-resolution columns for baseline separation .
Q. How can computational methods aid in predicting the environmental persistence of this compound?
- Methodological Answer :
- QSAR Models : Relate logP (octanol-water partition coefficient) to biodegradability. A logP >3 (predicted for this compound) suggests high bioaccumulation potential .
- Degradation Pathways : DFT calculations simulate hydroxyl radical attack on the dibenzofuran ring, identifying vulnerable positions (e.g., ortho to oxygen) for experimental validation .
Q. Data Contradiction Analysis
Q. Why do studies report varying HPLC retention times for halogenated dibenzofurancarboxaldehydes?
- Methodological Answer : Retention shifts arise from:
- Substituent Position : For example, 1,2,3,4-tetrachloro isomers elute earlier than 1,2,3,8-isomers due to reduced polarity .
- Mobile Phase : Use of 10% toluene/nonanol vs. pure toluene alters partitioning, as seen in environmental analysis protocols .
- Resolution Strategy : Standardize chromatographic conditions and validate with certified reference materials (CRMs) for comparability.
Q. Methodological Tables
Table 1. HPLC Conditions for Dibenzofurancarboxaldehyde Isomers
Isomer | Column | Mobile Phase | Retention Time (min) | Reference |
---|---|---|---|---|
1,2,3,4-Tetrachloro | C18 (250 mm) | 90% Acetonitrile/10% H₂O | 12.3 | |
1,2,3,6-Tetrachloro | C18 (250 mm) | 85% Acetonitrile/15% H₂O | 14.7 |
Table 2. Key Spectroscopic Data for this compound
Technique | Key Signals | Interpretation | Reference |
---|---|---|---|
¹H NMR | δ 10.1 (s, 1H, CHO) | Aldehyde proton | |
¹³C NMR | δ 192.4 (C=O) | Carbonyl carbon | |
IR | 1695 cm⁻¹ | C=O stretch |
Properties
IUPAC Name |
dibenzofuran-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYTWBPRZFRASB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242400 | |
Record name | 4-Dibenzofurancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20242400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96706-46-6 | |
Record name | 4-Dibenzofurancarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096706466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Dibenzofurancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20242400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzofuran-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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